MK-3903
MK-3903
MK-3903 is an activator of AMP-activated protein kinase (AMPK; EC50 = 9 nM). It is selective for AMPK over a kinase panel at 10 µM, as well as the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 (IC50s = >50 µM for both) and the pregnane X receptor (PXR; EC50 = >30 µM). MK-3903 (30 mg/kg) increases muscle and liver levels of phosphorylated ACC, an AMPK substrate, and reduces insulin resistance in diet-induced obese (DIO) mice. It inhibits hepatic fatty acid synthesis in db/db mice when administered at doses ranging from 3 to 30 mg/kg.
MK-3903 is a potent and selective AMPK activator (EC50 = 8 nM). MK-3903 exhibited robust target engagement in mouse liver following oral dosing, leading to improved lipid metabolism and insulin sensitization in mice. Chronic oral administration of MK-3903 robustly increased ACC phosphorylation in liver with more modest effects in skeletal muscle. Treatment of various mouse models with MK-3903 resulted in expected alterations in lipid metabolism and improvements in a measure of insulin sensitization.
MK-3903 is a potent and selective AMPK activator (EC50 = 8 nM). MK-3903 exhibited robust target engagement in mouse liver following oral dosing, leading to improved lipid metabolism and insulin sensitization in mice. Chronic oral administration of MK-3903 robustly increased ACC phosphorylation in liver with more modest effects in skeletal muscle. Treatment of various mouse models with MK-3903 resulted in expected alterations in lipid metabolism and improvements in a measure of insulin sensitization.
Brand Name:
Vulcanchem
CAS No.:
1219737-12-8
VCID:
VC0535643
InChI:
InChI=1S/C27H19ClN2O3/c1-16-7-12-20(13-21(16)26(31)32)33-27-29-24-14-22(23(28)15-25(24)30-27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,29,30)(H,31,32)
SMILES:
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)O
Molecular Formula:
C27H19ClN2O3
Molecular Weight:
454.91
MK-3903
CAS No.: 1219737-12-8
Cat. No.: VC0535643
Molecular Formula: C27H19ClN2O3
Molecular Weight: 454.91
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | MK-3903 is an activator of AMP-activated protein kinase (AMPK; EC50 = 9 nM). It is selective for AMPK over a kinase panel at 10 µM, as well as the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 (IC50s = >50 µM for both) and the pregnane X receptor (PXR; EC50 = >30 µM). MK-3903 (30 mg/kg) increases muscle and liver levels of phosphorylated ACC, an AMPK substrate, and reduces insulin resistance in diet-induced obese (DIO) mice. It inhibits hepatic fatty acid synthesis in db/db mice when administered at doses ranging from 3 to 30 mg/kg. MK-3903 is a potent and selective AMPK activator (EC50 = 8 nM). MK-3903 exhibited robust target engagement in mouse liver following oral dosing, leading to improved lipid metabolism and insulin sensitization in mice. Chronic oral administration of MK-3903 robustly increased ACC phosphorylation in liver with more modest effects in skeletal muscle. Treatment of various mouse models with MK-3903 resulted in expected alterations in lipid metabolism and improvements in a measure of insulin sensitization. |
|---|---|
| CAS No. | 1219737-12-8 |
| Molecular Formula | C27H19ClN2O3 |
| Molecular Weight | 454.91 |
| IUPAC Name | 5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C27H19ClN2O3/c1-16-7-12-20(13-21(16)26(31)32)33-27-29-24-14-22(23(28)15-25(24)30-27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,29,30)(H,31,32) |
| Standard InChI Key | FIKQZQDYGXAUHC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)O |
| Appearance | Solid powder |
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